methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromen-4-one core, substituted with a trifluoromethyl group, a methylphenoxy group, and a methoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Methylphenoxy Group: This step involves the reaction of the chromen-4-one derivative with a methylphenol compound under suitable conditions, often using a base as a catalyst.
Formation of the Methoxyacetate Group: The final step involves the esterification of the hydroxyl group with methoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the chromen-4-one core can interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(FLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
- METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(CHLOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
- METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(BROMOMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
Uniqueness
The presence of the trifluoromethyl group in METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C20H15F3O6 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H15F3O6/c1-11-4-3-5-13(8-11)28-18-17(25)14-7-6-12(27-10-16(24)26-2)9-15(14)29-19(18)20(21,22)23/h3-9H,10H2,1-2H3 |
InChI Key |
YAKGITZXYRKPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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